molecular formula C13H15NO3S B8740423 3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid CAS No. 1230152-00-7

3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid

Cat. No.: B8740423
CAS No.: 1230152-00-7
M. Wt: 265.33 g/mol
InChI Key: FUSYFEXGXRDJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid is a useful research compound. Its molecular formula is C13H15NO3S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

1230152-00-7

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid

InChI

InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)

InChI Key

FUSYFEXGXRDJNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 5.3 g (10.0 mmol) of [S-(R*,R*)]-2-[2-[2-(1-carboxy-2-methylbutylcarbamoyl) phenyldisulfanylbenzoylamino]-3-methylpentanoic acid (from Preparation 19) in 200 mL of dichloromethane was added dropwise 2.4 g (15.0 mmol) of liquid bromine. The reaction mixture was stirred at room temperature for 2 hours and concentrated to dryness in vacuo. The residue was triturated with dichloromethane. The dichloromethane was removed by evaporation in vacuo to remove excess bromine. The residue was partitioned between dichloromethane/5% aqueous sodium bicarbonate (200 mL each). The aqueous layer was separated, washed with fresh dichloromethane, and acidified to pH 1.5 with 6.0M hydrochloric acid. The acidic aqueous solution was extracted with dichloromethane (2×75 mL). The organic layers were combined, washed with water, dried (MgSO4), filtered and concentrated to dryness in vacuo to give 4.8 g of the title compound, mp 50°-52° C.
Name
2-[2-(1-carboxy-2-methylbutylcarbamoyl) phenyldisulfanylbenzoylamino]-3-methylpentanoic acid
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0 (± 1) mol
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reactant
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200 mL
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solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
2.4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

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